6-Ethoxyquinazoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyquinazoline-2,4-diol is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of an ethoxy group at the 6th position and hydroxyl groups at the 2nd and 4th positions of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazoline-2,4-diol typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 2-aminobenzamide with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions of the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Quinazoline derivatives, including 6-Ethoxyquinazoline-2,4-diol, have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinazoline-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. For example, it has been shown to inhibit sphingosine-1-phosphate receptor 2 (S1PR2), which plays a role in various cellular processes . The binding of this compound to S1PR2 can disrupt signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
6-Methoxyquinazoline-2,4-diol: Similar in structure but with a methoxy group instead of an ethoxy group.
6,7-Dimethoxyquinazoline-2,4-dione: Contains additional methoxy groups at the 6th and 7th positions.
3-Substituted quinazoline-2,4-diones: Variations in the substituents at the 3rd position lead to different biological activities.
Uniqueness: 6-Ethoxyquinazoline-2,4-diol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-ethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(13)12-10(14)11-8/h3-5H,2H2,1H3,(H2,11,12,13,14) |
InChI Key |
RDLASFKGIZKCOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.